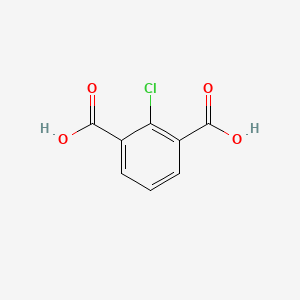

2-氯异苯二甲酸

描述

2-Chloroisophthalic acid is a chemical compound with the molecular formula C8H5ClO4 . It is stored in a dry room at room temperature .

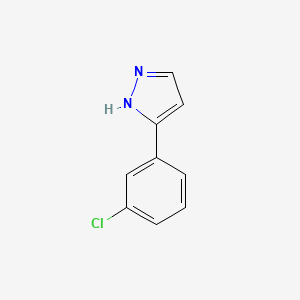

Molecular Structure Analysis

The molecular structure of 2-Chloroisophthalic acid consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 4 oxygen atoms . The InChI code for this compound is 1S/C8H5ClO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) .Physical And Chemical Properties Analysis

2-Chloroisophthalic acid has a molecular weight of 200.57 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 199.9876363 g/mol . The topological polar surface area is 74.6 Ų . The heavy atom count is 13 .科学研究应用

-

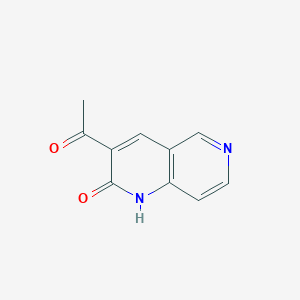

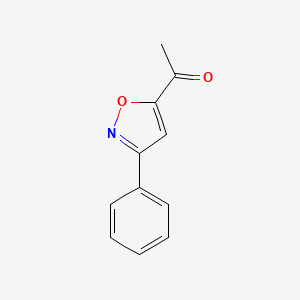

Heterocycle Synthesis

- Field : Organic Chemistry

- Application : Heteropolyacids and related compounds have been used in the synthesis of bioactive heterocycles . This includes pyrimidines, pyridines, pyrroles, indoles, chromenes, xanthenes, pyrans, azlactones, azoles, diazines, azepines, flavones, and formylchromones .

- Method : One example is the synthesis of quinoxaline derivatives by a condensation of 1,2-diamines with 1,2-dicarbonyl compounds . This was done using a heterogeneous catalyst where tungstophosphoric acid was supported on zirconia oxide .

- Results : The catalyst was used in solvent-free conditions and with conventional heating .

-

Polymer Science

- Field : Materials Science

- Application : Poly(lactic acid) (PLA) is a well-known biopolymer derived from corn starch or sugar cane used in different food packaging and artificial bones and scaffolds . It’s also used in the fabrication of composites involving in situ synthesis of silica nanoparticles .

- Method : The fabrication process of the composites involved an in situ synthesis of silica nanoparticles via condensation reactions of TEOS and GOPTMS in the presence of PLA and polyethylene glycol as a plasticizer in tetrahydrofuran . Hydrochloric acid was utilized as a catalyst during the synthesis method .

- Results : The result is a composite material with properties suitable for various applications .

-

Resin Production

- Field : Industrial Chemistry

- Application : A significant portion of Isophthalic Acid, a compound similar to 2-Chloroisophthalic acid, is utilized in the manufacture of unsaturated polyester resins (UPRs) . Its unique molecular structure imparts these resins with improved thermal stability, chemical resistance, and dimensional stability .

- Method : The production of UPRs involves the reaction of isophthalic acid with glycols and unsaturated dicarboxylic acids .

- Results : UPRs are widely used in reinforced plastics, coatings, and gel coats .

-

High-Performance Polymers

- Field : Polymer Science

- Application : Isophthalic Acid serves as a vital monomer in the production of polyethylene terephthalate (PET) and other high-performance polymers .

- Method : The production of PET involves the polymerization of isophthalic acid and ethylene glycol .

- Results : PET, recognized for its robustness, clarity, and chemical inertness, finds extensive use in the packaging industry, notably for beverage bottles .

-

Ink and Coatings

- Field : Industrial Chemistry

- Application : Isophthalic Acid is also utilized in the production of inks and coatings due to its ability to enhance the final product’s durability and resistance to external agents .

- Method : The increased thermal stability ensures the product’s longevity even under harsh conditions .

- Results : The final products are durable inks and coatings that can withstand harsh conditions .

-

Corrosion Inhibitor

- Field : Materials Science

- Application : Additionally, IPA functions as an effective corrosion inhibitor in certain applications .

- Method : It can protect materials, such as steel, from corrosive environments by forming a protective layer over the surface .

- Results : The result is a material that is more resistant to corrosion .

安全和危害

属性

IUPAC Name |

2-chlorobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKVZDOEWYNQIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345282 | |

| Record name | 2-Chloroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroisophthalic acid | |

CAS RN |

13049-16-6 | |

| Record name | 2-Chloroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

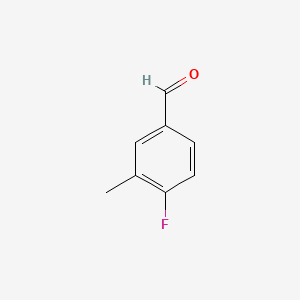

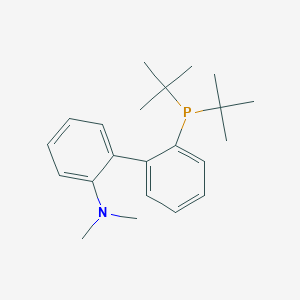

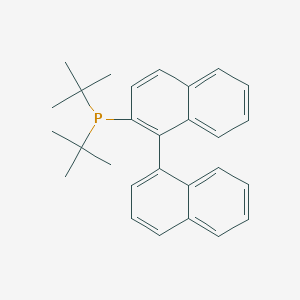

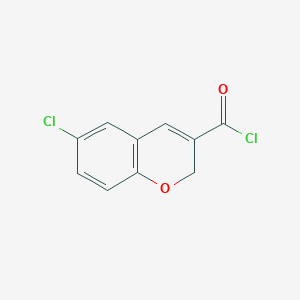

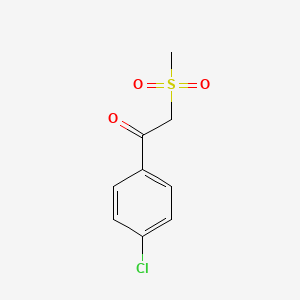

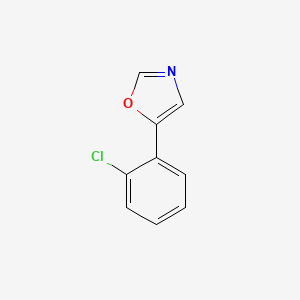

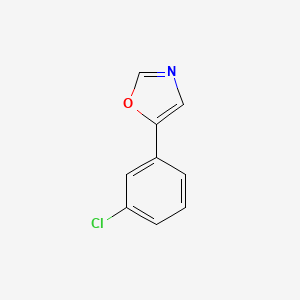

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B1349342.png)